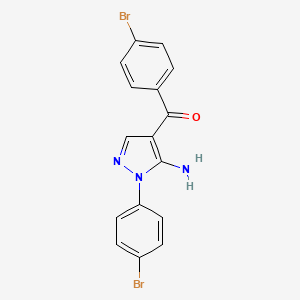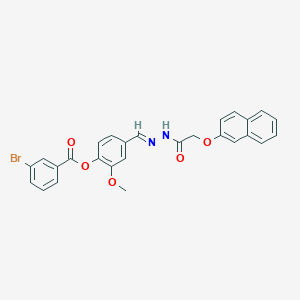
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエートは、分子式C27H21BrN2O5、分子量533.383 g/molの複雑な有機化合物です この化合物は、メトキシ基、ナフチロキシ基、ブロモベンゾエート部分を含む独自の構造的特徴で知られています。
準備方法
合成経路と反応条件
2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエートの合成は、通常、複数のステップを伴います。
ナフチロキシアセチル中間体の生成: このステップでは、触媒の存在下で2-ナフトールと無水酢酸を反応させて、2-ナフチロキシアセチル酸を生成します。
カルボヒドラジドとのカップリング: 次に、中間体を制御された条件下でカルボヒドラジドと反応させて、カルボヒドラゾノイル誘導体を生成します。
3-ブロモ安息香酸との最終カップリング: 次に、カルボヒドラゾノイル誘導体をDCC(ジシクロヘキシルカルボジイミド)などのカップリング剤の存在下で3-ブロモ安息香酸とカップリングさせて、最終生成物を生成します。
工業生産方法
この化合物の工業生産では、同様の合成経路が使用されますが、規模が大きくなります。自動反応器と連続フローシステムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製ステップが、最終生成物の純度を確保するために採用されています。
化学反応の分析
反応の種類
2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸を生成するように酸化される可能性があります。
還元: ブロモベンゾエート部分は、ベンゾエート誘導体を生成するように還元される可能性があります。
置換: ブロモベンゾエート部分の臭素原子は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求核置換反応には、アジ化ナトリウム(NaN3)やチオ尿素などの試薬がしばしば使用されます。
主な生成物
酸化: 2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモ安息香酸の生成。
還元: 2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル安息香酸の生成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の生成。
4. 科学研究への応用
2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエートは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特に新薬の開発において、潜在的な治療的応用について調査されています。
産業: 新素材の開発や特殊化学品の合成のための前駆体として使用されます。
科学的研究の応用
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエートの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: 化合物は、酵素、受容体、または他のタンパク質と相互作用し、その活性を変化させる可能性があります。
関与する経路: 分子標的との相互作用は、さまざまな生化学経路を誘発し、観察された生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
- 2-メトキシ-4-(2-((1-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエート
- 2-メトキシ-4-(2-((4-メトキシフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエート
- 2-メトキシ-4-(2-((3-メチルフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエート
独自性
2-メトキシ-4-(2-((2-ナフチロキシ)アセチル)カルボヒドラゾノイル)フェニル 3-ブロモベンゾエートは、特定の官能基の組み合わせにより独自性があり、異なる化学的および生物学的特性が与えられます。特に、ナフチロキシ基の存在により、特定の分子標的との相互作用が強化され、研究開発のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyloxy group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
477728-69-1 |
|---|---|
分子式 |
C27H21BrN2O5 |
分子量 |
533.4 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H21BrN2O5/c1-33-25-13-18(9-12-24(25)35-27(32)21-7-4-8-22(28)14-21)16-29-30-26(31)17-34-23-11-10-19-5-2-3-6-20(19)15-23/h2-16H,17H2,1H3,(H,30,31)/b29-16+ |
InChIキー |
KBCMHJQVXRUFIS-MUFRIFMGSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)Br |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)
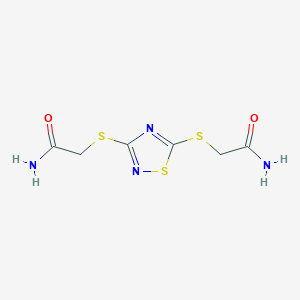
![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
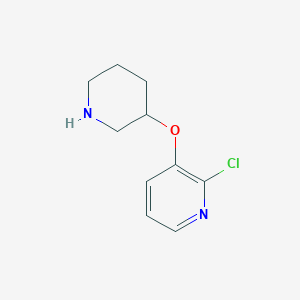
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)
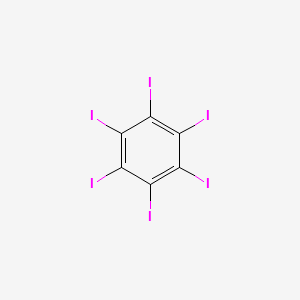
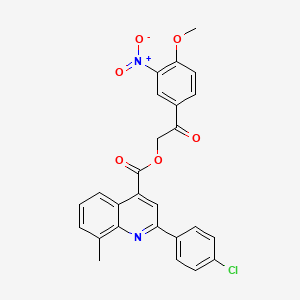


![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
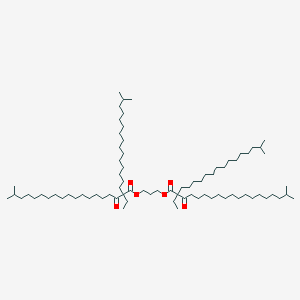
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
